Product packaging for Formamide, N-(1-methylpropyl)-(Cat. No.:CAS No. 53798-89-3)

Formamide, N-(1-methylpropyl)-

Cat. No.: B11963917
CAS No.: 53798-89-3
M. Wt: 101.15 g/mol
InChI Key: NRMJMIGWXUCEEW-UHFFFAOYSA-N
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Description

Formamide, N-(1-methylpropyl)- is an N-alkyl-substituted formamide. Formamides are a class of compounds known for their strong polarity and ability to act as versatile solvents and reagents in organic synthesis and industrial processes . As a secondary amide, its structure features a formyl group attached to the nitrogen of (1-methylpropyl)amine. Formamides in general are characterized by high dipole moments and the ability to form strong hydrogen bonds, making them excellent, highly ionized polar solvents for a wide range of inorganic and organic substances . While specific research on Formamide, N-(1-methylpropyl)- is limited, related N-substituted formamides have demonstrated significant research value. Analogous compounds, such as N-Methyl-N-(Methylbenzyl)Formamide, have been investigated for their biological activity and have shown interactions with enzymes like renin . Other formamide derivatives, like (R)-N-(1-Methyl-Hexyl)-Formamide, are studied in relation to enzymes such as alcohol dehydrogenase . Furthermore, formamide derivatives can appear in forensic science contexts, identified as by-products or reaction markers in specific chemical syntheses . The mechanism of action for formamides in research settings varies by application. In chemical synthesis, they often participate as precursors or intermediates in amidation reactions . Their high solvation power and miscibility with water also make them suitable for use in specialized chemical and biochemical studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B11963917 Formamide, N-(1-methylpropyl)- CAS No. 53798-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53798-89-3

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-butan-2-ylformamide

InChI

InChI=1S/C5H11NO/c1-3-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI Key

NRMJMIGWXUCEEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC=O

Origin of Product

United States

Mechanistic Investigations of N 1 Methylpropyl Formamide Reactivity

Role as a Leaving Group Precursor in C-N Bond Transformations

The nitrogen atom in N-(1-methylpropyl)formamide is part of an amide, and the corresponding sec-butylamide anion is a poor leaving group. Consequently, the C-N bond is resistant to cleavage. However, the formamide (B127407) group can be chemically modified to serve as a precursor to a better leaving group, facilitating C-N bond transformations.

Activation of the carbonyl oxygen, typically by protonation in acidic media or by reaction with a strong electrophile like benzoyl chloride, transforms the hydroxyl or benzoyloxy group into a viable leaving group. nih.govnih.gov This activation facilitates the departure of the group and can lead to the formation of an N-acyliminium ion intermediate, which is highly reactive towards nucleophiles. In formamide-catalyzed nucleophilic substitutions of alcohols, the formamide attacks an activating reagent (e.g., benzoyl chloride) in what is often the rate-determining step, forming a reactive Vilsmeier-Haack-type intermediate that then activates the alcohol. nih.gov

The steric bulk of the sec-butyl group in N-(1-methylpropyl)formamide is a crucial factor. While the neopentyl skeleton is known to be exceptionally resistant to SN2 reactions due to steric hindrance, the sec-butyl group is less bulky. rsc.org Nevertheless, the steric hindrance it provides will influence the accessibility of the carbonyl carbon and the nitrogen lone pair, affecting the rates of reactions where the formamide acts as a nucleophile or as a substrate for nucleophilic attack.

Kinetic and Thermodynamic Aspects of Formamide Formation and Decomposition

The stability and reactivity of N-(1-methylpropyl)formamide are defined by kinetic and thermodynamic parameters. While specific data for this compound are scarce, analysis of related N-alkylformamides provides valuable insights.

Thermodynamics: The decomposition of formamide itself can proceed through several channels, including decarboxylation and dehydration, with energy barriers in the range of 73-78 kcal/mol. nist.gov The presence of water can catalytically lower these barriers. prepchem.com For N-substituted formamides, a key thermodynamic aspect is the cis/trans conformational equilibrium about the amide C-N bond. For N-methylformamide (NMF), the trans isomer is enthalpically favored over the cis isomer. nih.gov However, for the more sterically hindered N-tert-butylformamide (TBF), while the trans isomer is still favored in aqueous solution, the enthalpy difference is significantly smaller, and entropy plays a more substantial role. nih.gov This suggests that for N-(1-methylpropyl)formamide, a similar trend of reduced enthalpy difference between conformers and an increased entropic contribution is expected due to the bulky sec-butyl group.

Thermodynamic Parameters for cis/trans Isomerization of N-Alkylformamides nih.gov
CompoundSolventΔH° (kJ mol-1)298 × ΔS° (kJ mol-1)
N-Methylformamide (NMF)D2O-5.79 ± 0.18-0.23 ± 0.17
N-tert-Butylformamide (TBF)D2O-1.72 ± 0.06-1.87 ± 0.06
N-Methylformamide (NMF)CDCl3-3.71 ± 0.171.02 ± 0.19
N-tert-Butylformamide (TBF)CDCl31.60 ± 0.091.71 ± 0.10

Kinetics: The kinetics of formamide reactions, such as hydrolysis, are strongly dependent on conditions. The hydrolysis of N-substituted amides is subject to acid, base, and neutral water catalysis. youtube.com Activation energies for the acid- and base-catalyzed hydrolysis of amides are significantly lower than for the water-assisted pathway. youtube.com The steric bulk of the N-substituent generally slows down the rate of hydrolysis. For instance, an N-substituted formamide deformylase enzyme shows a much higher rate of hydrolysis for N-benzylformamide compared to the more sterically crowded N-butylformamide. khanacademy.org This implies that the hydrolysis of N-(1-methylpropyl)formamide would be slower than that of less hindered N-alkylformamides under similar conditions.

Activation Parameters for the Hydrolysis of Formamide guidechem.com
ReactionΔH‡ (kcal mol-1)ΔS‡ (cal mol-1 K-1)
Acid-Catalyzed17.0 ± 0.4-18.8 ± 1.3
Base-Catalyzed17.9 ± 0.2-11.1 ± 0.5

C-N Bond Activation and Selective Functionalization Processes

Activating the relatively inert C-N amide bond is a key challenge in synthetic chemistry. Transition metal catalysis has emerged as a powerful tool for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are premier methods for forming C-N bonds and, in reverse, can be conceptualized for C-N bond cleavage. nih.govprepchem.com These reactions typically involve the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by coordination of the amide and base-mediated formation of a palladium-amido complex. Reductive elimination then forges the C-N bond and regenerates the Pd(0) catalyst. nih.gov The synthesis of N-(1-methylpropyl)formamide could potentially be achieved via such a coupling between sec-butylamine (B1681703) and a formylating agent activated by palladium.

Furthermore, the formamide group can act as a directing group in palladium-catalyzed C-H functionalization. researchgate.net In substrates containing an aryl group, the amide oxygen can coordinate to the palladium center, directing the activation of a proximal ortho-C-H bond. nist.gov This forms a cyclopalladated intermediate that can then react with various coupling partners to achieve selective ortho-functionalization. nist.gov While this is most common for formanilides, the principle could be extended to systems where the sec-butyl group is part of a larger scaffold containing activatable C-H bonds.

Examples of Palladium-Catalyzed C-N Bond Functionalization
Reaction TypeCatalyst SystemKey FeaturesReference
Buchwald-Hartwig AminationPd(dba)2 / Ligand (e.g., BINAP) + Base (e.g., NaOtBu)Forms C(aryl)-N bonds from aryl halides and amines. nih.gov
C-H Arylation (Directed)Pd(OAc)2 / Ligand + OxidantFormanilide directs ortho-arylation of the aromatic ring. researchgate.net
Intramolecular C(sp3)-H AminationPd(OAc)2 / Picolinamide directing group + OxidantForms lactams via C-N bond formation. nih.gov

Radical Mechanisms and Single-Electron Transfer Processes in Reactivity

Amides can participate in reactions involving radical intermediates, typically initiated by single-electron transfer (SET). The simplest oxidation of an amine involves SET from the nitrogen lone pair to form a radical cation. asm.org While amides are less easily oxidized than amines, photochemical or potent chemical oxidation can generate N-centered radicals.

For N-(1-methylpropyl)formamide, SET could theoretically produce a radical anion. More commonly, hydrogen atom abstraction from the N-H bond or from a C-H bond on the sec-butyl group could generate nitrogen- or carbon-centered radicals, respectively. These radical intermediates are key in certain synthetic transformations. For instance, N-centered radicals generated from N-alkenyl amides can undergo intramolecular cyclization onto the double bond. If N-(1-methylpropyl)formamide were modified to contain an alkenyl chain, it could likely participate in such radical cascade cyclizations to form heterocyclic structures like pyrrolizidines or indolizidines. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates.

Photoredox catalysis offers a modern avenue for generating these radical species under mild conditions. An excited photoredox catalyst can engage in SET with the amide or a precursor, initiating a radical cascade.

Acid-Base Catalysis in Formamide Reactions

The hydrolysis of N-(1-methylpropyl)formamide is a classic example of a reaction that is significantly accelerated by acid or base catalysis. youtube.com

Base Catalysis: Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. youtube.com This step is typically rate-limiting and forms a tetrahedral intermediate with a negative charge on the oxygen. The collapse of this intermediate expels the sec-butylamide anion (a very strong base), which immediately deprotonates the newly formed formic acid. youtube.com This final, irreversible acid-base reaction between the products drives the equilibrium towards completion. The hydrolysis of tertiary and secondary amides in non-aqueous basic conditions has also been developed, proceeding through a proposed imidate-like intermediate.

The rates of both acid- and base-catalyzed hydrolysis are influenced by the steric and electronic nature of the N-substituent. The sec-butyl group in N-(1-methylpropyl)formamide would sterically hinder the approach of the nucleophile (water or hydroxide), likely resulting in slower hydrolysis rates compared to less bulky amides like N-methylformamide. khanacademy.org

Sophisticated Spectroscopic Characterization and Structural Elucidation of N 1 Methylpropyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework of N-(1-methylpropyl)formamide. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the different types of protons and their neighboring atoms within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are key parameters derived from a ¹H NMR spectrum.

In N-(1-methylpropyl)formamide, the presence of cis and trans isomers due to restricted rotation around the amide bond can lead to a more complex spectrum than anticipated, with distinct sets of signals for each conformer. rug.nl The formyl proton (CHO) typically appears as a distinct singlet or a doublet due to coupling with the N-H proton. The N-H proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent. The proton on the chiral carbon (CH-N) will appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methylene protons (CH₂) are diastereotopic and will likely appear as a complex multiplet. The two methyl groups (CH₃) will present as a triplet and a doublet, corresponding to the ethyl and isopropyl-like fragments of the sec-butyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-(1-methylpropyl)formamide

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Formyl H (CHO)~8.0-8.2s or d-
N-HVariable (broad)s-
CH-N~3.8-4.0m-
CH₂~1.4-1.6m-
CH₃ (ethyl part)~0.9t~7
CH₃ (isopropyl part)~1.1d~7

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state.

For N-(1-methylpropyl)formamide, the carbonyl carbon (C=O) of the amide group is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. The carbon atom attached to the nitrogen (CH-N) will appear in the range of 45-55 ppm. The remaining aliphatic carbons of the sec-butyl group will have signals at higher fields (lower ppm values).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-(1-methylpropyl)formamide

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)~163
CH-N~50
CH₂~30
CH₃ (ethyl part)~10
CH₃ (isopropyl part)~20

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For N-(1-methylpropyl)formamide, COSY would show correlations between the formyl proton and the N-H proton (if coupling exists), the N-H proton and the CH-N proton, and within the sec-butyl group (CH-N with CH₂ and CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. ipb.pt This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, it would show a cross-peak between the CH-N proton signal and the corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.pt This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the formyl proton and the CH-N carbon would confirm the formamide (B127407) structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net In the context of N-(1-methylpropyl)formamide, NOESY could help to differentiate between the cis and trans conformers by showing spatial proximity between the formyl proton and either the N-H proton or the sec-butyl group.

The partial double bond character of the C-N bond in amides results in a significant energy barrier to rotation, leading to the existence of distinct cis and trans conformers at room temperature. ut.eenih.gov Dynamic NMR (DNMR) spectroscopy is a key technique used to study these rotational barriers. nih.gov By acquiring NMR spectra at different temperatures, the rate of interconversion between the conformers can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature increases, the signals broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-monosubstituted amides have shown that these barriers are typically in the range of 15-22 kcal/mol. colostate.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular formula of a compound. chrom-china.com Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. For N-(1-methylpropyl)formamide, with a molecular formula of C₅H₁₁NO, the expected monoisotopic mass is 101.084064 g/mol . epa.gov HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. nih.gov

Interactive Data Table: High-Resolution Mass Spectrometry Data for N-(1-methylpropyl)formamide

Parameter Value
Molecular FormulaC₅H₁₁NO
Monoisotopic Mass101.084064 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information about the precursor ion.

For N-(1-methylpropyl)formamide, while specific MS/MS studies are not widely published, the fragmentation pathways can be predicted based on the known behavior of amides. nih.govrsc.org Following initial ionization, the molecular ion (or a protonated molecule in the case of soft ionization) would be selected. The most probable fragmentation pathway involves the cleavage of the amide bond (N-CO). nih.govrsc.org This is a common fragmentation pattern for amides, which can lead to the formation of an acylium cation and the loss of the amine as a neutral fragment. nih.gov The stability of the resulting carbocations and neutral species dictates the predominant fragmentation routes.

A proposed primary fragmentation in an MS/MS experiment would be:

[C₅H₁₁NO]+• → [HCO]+ + C₄H₁₀N• or [C₅H₁₁NO]+• → [C₄H₁₀N]+ + HCO•

Further fragmentation of the sec-butylamine (B1681703) cation ([C₄H₁₀N]+) would likely proceed through the loss of alkyl radicals to form smaller, stable ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and extensive fragmentation. uni-saarland.de This fragmentation provides a characteristic "fingerprint" for the molecule, which is invaluable for structural elucidation. uni-saarland.de

For aliphatic amides like N-(1-methylpropyl)formamide, several key fragmentation patterns are expected. libretexts.org The mass spectrum would likely show a molecular ion peak at m/z 101, corresponding to its molecular weight. nih.gov Common fragmentation patterns for aliphatic amides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the N-CO bond. nih.govlibretexts.org Another significant process for amides with available gamma-hydrogens is the McLafferty rearrangement, which would result in a prominent peak. nih.govlibretexts.org

Table 1: Predicted Key Fragments in the EI-MS Spectrum of N-(1-methylpropyl)formamide

m/zProposed Fragment IonFragmentation Pathway
101[C₅H₁₁NO]+•Molecular Ion
86[C₄H₈NO]+Loss of •CH₃
72[C₃H₆NO]+Loss of •C₂H₅
58[C₃H₈N]+Alpha-cleavage (loss of •CH₂CHO)
44[C₂H₆N]+Cleavage of C-C bond in the butyl group
43[C₃H₇]+sec-Butyl cation
29[CHO]+Formyl cation from N-CO cleavage

This table is based on general fragmentation principles for aliphatic amides. nih.govlibretexts.org

Fast Atom Bombardment Mass Spectrometry (FAB/MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms (commonly argon or xenon) strikes a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.orgnih.gov This process sputters sample and matrix molecules into the gas phase, where they are ionized, typically through protonation. nih.gov

FAB-MS is known for producing abundant protonated molecules, denoted as [M+H]⁺, and causing minimal fragmentation. wikipedia.org This makes it particularly useful for determining the molecular weight of a compound. nih.gov For N-(1-methylpropyl)formamide, which has a molecular weight of 101.15 g/mol , the FAB-MS spectrum would be expected to show a prominent base peak at a mass-to-charge ratio (m/z) of 102.16, corresponding to the [M+H]⁺ ion. nih.gov Due to the low energy transfer during ionization, fragment ions would be of significantly lower intensity compared to the protonated molecular ion. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com These spectra provide detailed information about the functional groups present and the molecular structure. While a complete, assigned spectrum for N-(1-methylpropyl)formamide is not available in the cited literature, the characteristic vibrational bands can be predicted based on data from similar amides like N-methylformamide and N-butylformamide. ias.ac.innist.gov

The key vibrational modes for N-(1-methylpropyl)formamide include:

N-H Stretching: A strong, typically broad band in the IR spectrum between 3300 and 3100 cm⁻¹, characteristic of a secondary amide. ias.ac.in

C-H Stretching: Multiple bands appearing between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching of the methyl and methylene groups in the sec-butyl substituent.

C=O Stretching (Amide I band): A very strong absorption in the IR spectrum, typically found between 1680 and 1630 cm⁻¹. horiba.com The exact position is sensitive to hydrogen bonding.

N-H Bending and C-N Stretching (Amide II band): This band, resulting from a mix of N-H in-plane bending and C-N stretching, appears in the region of 1570-1515 cm⁻¹. horiba.com

C-N Stretching and N-H Bending (Amide III band): A more complex vibration found around 1300-1250 cm⁻¹. horiba.comias.ac.in

Table 2: Predicted Vibrational Bands for N-(1-methylpropyl)formamide

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch3300 - 3100Strong, Broad
C-H Asymmetric/Symmetric Stretch3000 - 2850Medium to Strong
C=O Stretch (Amide I)1680 - 1630Very Strong
N-H Bend (Amide II)1570 - 1515Strong
Amide III1300 - 1250Medium

Data compiled and predicted based on spectroscopic data for formamide, N-methylformamide, and general amide frequencies. horiba.comias.ac.in

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. It also elucidates the crystal packing, showing how molecules interact with each other through forces like hydrogen bonding and van der Waals interactions.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD)) for Absolute Configuration

N-(1-methylpropyl)formamide is a chiral molecule due to the stereocenter in the 1-methylpropyl (sec-butyl) group. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration (R or S) of such molecules. wiley.commdpi.com

VCD measures the differential absorption of left and right circularly polarized light in the infrared region. wiley.comtuwien.at Since vibrational transitions are sensitive to the three-dimensional arrangement of atoms, a VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. wiley.com ECD is the analogous technique in the ultraviolet-visible spectral range. mdpi.com

While experimental VCD or ECD spectra for N-(1-methylpropyl)formamide have not been reported in the searched literature, these methods are highly applicable. The absolute configuration of an enantiomerically pure sample could be determined by comparing its experimental VCD spectrum with spectra predicted by quantum-mechanical calculations for both the (R) and (S) enantiomers. wiley.comrsc.org A match between the experimental and a calculated spectrum would provide a non-ambiguous assignment of the absolute configuration.

Computational Chemistry and Theoretical Modeling of N 1 Methylpropyl Formamide

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. aip.orgmdpi.com This approach is invaluable for exploring the conformational landscape and understanding how solvent molecules organize around a solute.

MD simulations of liquid N-methylformamide (NMF) reveal a complex network of hydrogen bonds. Born-Oppenheimer MD (BOMD) simulations, which treat electronic structure quantum mechanically, show that both N-H···O and weaker C-H···O hydrogen bonds are present. arxiv.org These simulations indicate that in a liquid mixture of cis and trans conformers, the cis-NMF molecules form a greater number of hydrogen bonds compared to trans-NMF molecules. arxiv.org Furthermore, the hydrogen bonds involving cis conformers exhibit longer lifetimes, suggesting a more cohesive and structured local environment around them. arxiv.org

Simulations of NMF in various solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), provide insights into solute-solvent interactions. In aqueous solutions, water is found to preferentially interact with trans-NMF, whereas DMSO forms stronger hydrogen bonds with cis-NMF. researchgate.net Neutron diffraction combined with Monte Carlo simulations of an NMF/DMSO mixture showed that a particularly strong hydrogen bond forms between the amide N-H group of NMF and the oxygen atom of DMSO, leading to rigidly connected and stable dimers. aip.orgnih.gov

Table 3: Summary of Findings from Molecular Dynamics (MD) Simulations of Liquid N-Methylformamide (NMF)
FindingSimulation TypeKey ResultReference
Hydrogen Bonding NetworkBOMD of neat NMFcis-NMF forms more H-bonds (avg. 2.45) than trans-NMF (avg. 2.2). H-bonds involving cis conformers are longer-lived. arxiv.org
Solvation in DMSOMC simulation / Neutron DiffractionA very strong N-H···O hydrogen bond forms between NMF and DMSO, creating stable dimers and highly organized solvation shells. aip.orgnih.gov
Solvation in Water vs. DMSOMD simulationWater preferentially forms H-bonds with trans-NMF, while DMSO forms stronger H-bonds with cis-NMF. researchgate.net
Dynamics in Aqueous Urea (B33335)MD simulationThe presence of urea significantly slows down the translational and rotational dynamics of both cis and trans NMF. consensus.app

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding how a chemical reaction occurs at a molecular level requires mapping its potential energy surface. A key goal is to identify the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. mdpi.com Computational chemists locate this first-order saddle point and then perform an Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation follows the steepest descent path from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired minima. kyoto-u.ac.jp

A classic reaction studied for amides is tautomerization, for example, the conversion of formamide (B127407) (F) to its tautomer, formimidic acid (FA). DFT calculations (B3LYP/aVTZ) show that formimidic acid is about 12.3 kcal/mol less stable than formamide. The transition state for this uncatalyzed 1,3-proton transfer lies 47.7 kcal/mol above formamide, indicating a high energy barrier for the intramolecular process. mdpi.com IRC analysis confirms that this TS smoothly connects the two tautomers. kyoto-u.ac.jp

Another important reaction is amide hydrolysis. The base-promoted hydrolysis of N-methylformamide has been studied using ab initio methods (RHF/6-31+G(d)). sci-hub.se The IRC pathway shows that the reaction begins with the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is not on a simple downhill path to products; it must undergo conformational changes (rotation around C-N and C-O bonds) before the C-N bond can be cleaved to release the final products. The IRC analysis is crucial for revealing these necessary, and often non-intuitive, intermediate conformational steps. sci-hub.se

Table 4: Calculated Energetics for Amide Reaction Pathways
ReactionMethod/Basis SetFeatureEnergy (kcal/mol)Reference
Formamide → Formimidic AcidB3LYP/aVTZProduct (FA) relative to Reactant (F)12.3 mdpi.com
Formamide → Formimidic AcidB3LYP/aVTZTransition State relative to Reactant (F)47.7 mdpi.com
OH⁻ + NMF HydrolysisRHF/6-31+G(d)TS for Nucleophilic Addition-1.1 (relative to separated reactants) sci-hub.se
OH⁻ + NMF HydrolysisRHF/6-31+G(d)Tetrahedral Intermediate-21.8 (relative to separated reactants) sci-hub.se

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Experimental Validation

Computational methods are highly effective at predicting spectroscopic parameters, which serves two main purposes: it aids in the interpretation of experimental spectra and validates the accuracy of the computational model. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are common applications.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate nuclear shielding tensors. researchgate.net These can be converted to chemical shifts for comparison with experimental data. Studies on formamide have shown that calculated spin-spin coupling constants and the anisotropic properties of shielding tensors are in good agreement with experimental results from liquid crystal NMR. acs.org Such calculations are sensitive to molecular geometry and intermolecular interactions, like hydrogen bonding, which can cause significant changes in shielding, particularly for the ¹⁵N nucleus. acs.orgrsc.org

For IR spectroscopy, DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule. These calculated frequencies are often systematically scaled to better match experimental anharmonic frequencies. For formamide, DFT calculations using hybrid functionals like B3P86 and B3PW91 with a 6-31G* or better basis set provide predictions for the crucial C=O stretching vibration (νC=O) that are in good agreement with experimental data. researchgate.net These calculations help assign specific peaks in the experimental spectrum to particular vibrational modes of the molecule.

Table 5: Comparison of Experimental and Calculated Spectroscopic Data for Formamide (FA)
ParameterMethod/Basis SetCalculated ValueExperimental ValueReference
¹³C Chemical Shift (ppm)B3LYP/6-311++G(d,p)167.3166.0 researchgate.net
¹⁵N Chemical Shift (ppm)RAS-SCF167.7131.4 - 133.0 (liquid) acs.orgacs.org
¹J(¹⁵N, Hcis) Coupling (Hz)B3LYP/aug-cc-pVTZ-J-89.0-88.0 ± 1.0 acs.org
¹J(¹⁵N, Htrans) Coupling (Hz)B3LYP/aug-cc-pVTZ-J-91.0-89.9 ± 1.0 acs.org
IR Freq. (C=O stretch, cm⁻¹)B3PW91/6-311++G(d,p)17621740 researchgate.net

Theoretical Studies on Solvation Effects and Intermolecular Interactions

The properties of a molecule can be significantly altered by its solvent environment. Computational chemistry models these solvation effects using two main approaches: implicit and explicit solvation. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

The study of solvatochromic shifts (changes in absorption spectra upon solvation) in formamide provides a clear example. Ab initio calculations on formamide in the gas phase compared to a solvated state show distinct shifts in its electronic transitions. acs.org Using an explicit model with one or more water molecules is crucial to accurately reproduce the blue shift (shift to higher energy) of the n→π* transition, which is caused by the stabilization of the ground state via a direct hydrogen bond between the formamide oxygen and a water hydrogen. acs.org In contrast, the π→π* transition undergoes a red shift (shift to lower energy). acs.org

Theoretical studies on N-methylformamide (NMF) have explored its intermolecular interactions with various molecules. The interaction between NMF and benzene, a model for protein side-chain interactions, was found to have a binding energy of -4.37 kcal/mol, indicating a hydrogen bond of significant strength. acs.org In aqueous environments, NMF can form strong linear hydrogen bonds with water. researchgate.net Studies combining MD simulations with experimental techniques have detailed the structure of NMF in solvents like DMSO, revealing that the NMF-solvent hydrogen bond is even stronger with DMSO than with water, leading to a more organized local solvation shell. researchgate.net

Table 6: Calculated Solvatochromic Shifts (eV) for Electronic Transitions of Formamide
TransitionGas Phase (Calculated)In Water (Calculated with explicit H₂O)Shift TypeReference
n→π5.85> 5.85 (distance dependent)Blue Shift acs.orgacs.org
π→π7.417.16Red Shift acs.org
Rydberg States~7.0-8.0Destabilized by ~0.5 eVBlue Shift acs.org

Environmental Transformation and Biotransformation Pathways of N 1 Methylpropyl Formamide Excluding Ecotoxicity

Microbial Degradation and Metabolism

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The degradation of substituted formamides, including N-(1-methylpropyl)formamide, is facilitated by specific microbial populations capable of utilizing these compounds as a source of carbon and nitrogen.

Identification and Characterization of Formamide-Degrading Microorganisms

Research has led to the isolation and identification of microorganisms capable of degrading N-substituted formamides. A notable example is the bacterium Arthrobacter pascens strain F164, which was isolated from soil and demonstrated the ability to catabolize N-substituted formamides. nih.govpnas.orgnih.gov This strain was found to utilize the N-substituted formamide (B127407) as a substrate for growth. pnas.orgnih.gov While many studies focus on N,N-dimethylformamide (DMF), the findings offer insights into the broader capabilities of microbial communities to degrade various formamides. biorxiv.orgbiorxiv.org Bacterial isolates from phyla such as Proteobacteria (specifically Alphaproteobacteria and Gamaproteobacteria), Actinobacteria, and Firmicutes have been identified as capable DMF degraders. biorxiv.org

The ability of certain microorganisms to utilize formamide as a nitrogen source is catalyzed by the enzyme formamidase, which hydrolyzes it to formate (B1220265) and ammonia (B1221849). nih.gov This metabolic capability has been explored in organisms like Corynebacterium glutamicum. nih.gov

Elucidation of Microbial Biotransformation Pathways and Metabolites

The microbial biotransformation of N-(1-methylpropyl)formamide proceeds through a hydrolytic pathway. The primary step involves the cleavage of the formamide bond to yield sec-butylamine (B1681703) and formate. nih.govpnas.org This reaction is analogous to the degradation of other N-substituted formamides where the corresponding amine and formate are the resulting products. nih.govpnas.orgnih.gov

In the broader context of formamide metabolism, the initial hydrolysis can be followed by further breakdown of the resulting amine and formate. ontosight.ai For instance, in the degradation of N,N-dimethylformamide (DMF), two main aerobic pathways have been identified. The most common pathway involves the hydrolysis of DMF to dimethylamine (B145610) (DMA) and formate, followed by the conversion of DMA to methylamine. A second, less common pathway involves sequential oxidative demethylations to N-methylformamide (NMF) and then to formamide, which is ultimately degraded to ammonia and carbon dioxide. biorxiv.org While N-(1-methylpropyl)formamide is not a dimethylated compound, these pathways illustrate the general strategies employed by microorganisms to break down substituted formamides.

The initial step in the metabolism of isonitriles, which are isomers of nitriles, is their hydration to the corresponding N-substituted formamide by the enzyme isonitrile hydratase. pnas.orgnih.govnih.gov This N-substituted formamide is then further metabolized. pnas.orgnih.gov

Enzymatic Hydrolysis and Deformylation Processes

The key to microbial degradation of N-(1-methylpropyl)formamide lies in the activity of specific enzymes that catalyze the cleavage of the amide bond. These enzymes are central to the biotransformation process.

Characterization of N-Substituted Formamide Deformylases (NfdA) and Related Hydrolases

A key enzyme involved in the degradation of N-substituted formamides is N-substituted formamide deformylase (NfdA). nih.govpnas.orgnih.gov This enzyme was isolated from Arthrobacter pascens strain F164 and characterized. nih.govpnas.orgnih.gov NfdA is a hydrolase that specifically acts on the carbon-nitrogen bond in linear amides. wikipedia.orgen-academic.com

Other related hydrolases, known as formamidases (EC 3.5.1.49), catalyze the hydrolysis of formamide to formate and ammonia. nih.govontosight.ai However, NfdA is distinct from these enzymes due to its specificity for N-substituted formamides. nih.gov

EnzymeSource OrganismMolecular Weight (kDa)Subunit Composition
N-substituted formamide deformylase (NfdA)Arthrobacter pascens F164~61Homodimer

Enzymatic Reaction Mechanisms, Kinetics, and Substrate Specificity

The enzymatic reaction catalyzed by N-substituted formamide deformylase (NfdA) is a hydrolysis reaction. nih.govpnas.org The enzyme utilizes a water molecule to break the N-C bond of the formamide, resulting in the formation of the corresponding amine and formate. pnas.org For N-(1-methylpropyl)formamide, this would yield sec-butylamine and formate.

The kinetics of NfdA have been studied, particularly with N-benzylformamide as a substrate, which was found to be the most suitable substrate among those tested for the enzyme from A. pascens F164. nih.govnih.gov The hydrolysis of N-benzylformamide followed Michaelis-Menten kinetics. nih.gov The enzyme exhibits a narrow substrate spectrum, with significantly lower activity towards other N-substituted formamides like N-butylformamide. nih.gov Importantly, NfdA does not accept simple amides as substrates, highlighting its specificity for the N-formyl group. nih.govnih.gov

The enzyme is most stable in a pH range of 7.5 to 8.5. nih.gov The study of enzyme kinetics helps in understanding the efficiency and specificity of the degradation process. nuph.edu.uadu.ac.innumberanalytics.com

SubstrateRelative Activity (%)
N-benzylformamide100
N-butylformamide3.4

Role of Enzyme Systems in Environmental Biodegradation

Enzyme systems, particularly those involving deformylases like NfdA, are fundamental to the environmental biodegradation of N-substituted formamides. nih.govwikipedia.org These enzymes initiate the breakdown of these compounds, making them accessible for further microbial metabolism. nih.gov The presence and activity of such enzymes in soil and water environments determine the persistence of formamide derivatives.

The degradation of formamides is a crucial part of the biogeochemical cycling of nitrogen and carbon. nih.gov Microbial degradation is considered an environmentally friendly and cost-effective method for the removal of such contaminants from the environment. biorxiv.orgnih.gov The ability of microorganisms to evolve metabolic pathways for the utilization of xenobiotic compounds like N-substituted formamides is a testament to their adaptability. nih.gov The enzymes involved, such as NfdA, represent key catalysts in these adaptive pathways, playing a direct role in the detoxification and mineralization of these industrial chemicals. asm.orgbiorxiv.orgnih.gov

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. These models integrate a substance's physicochemical properties with environmental parameters to estimate its behavior.

Persistence, the length of time a chemical remains in the environment, is a key consideration in risk assessment. d-nb.info Chemicals that are persistent, bioaccumulative, and toxic (PBT) are of particular concern. chemsec.org The persistence of a substance is typically evaluated by its degradation half-life in different environmental compartments like water, soil, and air. canada.ca

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the environmental fate properties of chemicals when experimental data is scarce. canada.ca These models predict properties based on the chemical's structure. Fugacity models can predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). inchem.org For example, fugacity modeling for DMF suggests that if emitted to air, a significant portion will remain in the air, where it is subject to degradation. inchem.org

Persistence Assessment:

A persistence assessment for N-(1-methylpropyl)formamide would involve evaluating its degradation half-lives in water, soil, and air against regulatory criteria. cefic-lri.org

Water and Soil: Based on data for formamide, which is considered to be readily biodegradable, it is expected that N-(1-methylpropyl)formamide would not be persistent in water, soil, or sediment. canada.cacarlroth.com The half-life in these compartments is likely to be less than the regulatory criteria for persistence (e.g., 182 days in water and soil, and 365 days in sediment). canada.ca

Air: In contrast, and again drawing parallels with formamide, N-(1-methylpropyl)formamide may be considered persistent in the atmosphere, with a half-life potentially exceeding the 2-day criterion. canada.ca

Interactive Data Table: Estimated Persistence of N-(1-Methylpropyl)formamide

Environmental Compartment Predicted Persistence Primary Degradation Pathway Basis of Assessment
WaterNot PersistentBiodegradation, Indirect PhotolysisAnalogy with formamide and DMF. inchem.orgcanada.ca
SoilNot PersistentBiodegradationAnalogy with formamide. canada.ca
SedimentNot PersistentBiodegradationAnalogy with formamide. canada.ca
AirPotentially PersistentReaction with Hydroxyl RadicalsAnalogy with formamide. canada.ca

It is important to note that these assessments are based on analogies with structurally similar compounds and modeling approaches. cyf-kr.edu.pl Specific experimental studies on N-(1-methylpropyl)formamide are needed for a definitive characterization of its environmental transformation and persistence. Regulatory bodies like ECHA conduct PBT assessments to formally classify the persistence of chemicals. europa.eu

Advanced Applications and Investigational Bioactive Potential in Chemical Research

Intermediate in the Synthesis of Complex Organic Molecules

The structure of N-(1-methylpropyl)formamide, containing both a reactive formyl group and a secondary amine precursor, positions it as a potentially valuable intermediate in the construction of more complex organic structures.

Precursors for Nitrogen-Containing Heterocycles and Pharmaceutical Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.com Formamides are established precursors for the synthesis of various heterocyclic systems. For instance, formamides can undergo dehydration to yield isocyanides, which are highly versatile intermediates in multicomponent reactions for generating diverse heterocyclic scaffolds. wits.ac.za While specific studies employing N-(1-methylpropyl)formamide are not extensively documented, its potential to be converted to sec-butyl isocyanide suggests its utility in constructing substituted imidazoles, oxazoles, and other heterocycles relevant to drug discovery. wits.ac.zaorganic-chemistry.org The sec-butyl group could offer unique steric and electronic properties to the final pharmaceutical scaffolds, potentially influencing their biological activity and pharmacokinetic profiles. Chemical suppliers categorize N-sec-butylformamide as a bulk drug intermediate, hinting at its role in the broader pharmaceutical manufacturing landscape. echemi.com

Building Blocks for Amine Derivatives and Functional Materials

The hydrolysis of the amide bond in N-(1-methylpropyl)formamide provides a straightforward route to sec-butylamine (B1681703). This makes it a useful building block for introducing the sec-butyl group into various molecules. The synthesis of more complex secondary and tertiary amines is a cornerstone of organic synthesis, with applications in agrochemicals, pharmaceuticals, and functional materials. fishersci.at The formamide (B127407) can serve as a stable, protected form of the amine, allowing for transformations on other parts of a molecule before liberating the amine functionality under specific conditions.

Role as a Formylating Agent or Protecting Group for Amines in Multi-Step Synthesis

The formyl group is one of the simplest and most fundamental protecting groups for amines. wikipedia.org N-substituted formamides can, in some contexts, act as formylating agents, transferring their -CHO group to other nucleophiles. mdpi.comwikipedia.org The N-formylation of primary and secondary amines is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates. nih.gov

The use of N-(1-methylpropyl)formamide as a protecting group for the sec-butylamine nitrogen offers orthogonality to other common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are typically removed under acidic or hydrogenolysis conditions, respectively. nih.govresearchgate.netluxembourg-bio.com The formyl group is generally stable under a variety of conditions but can be removed when necessary, making N-(1-methylpropyl)formamide a potential tool in complex, multi-step synthetic sequences where careful management of different amine functionalities is required.

Utilization in Specialized Amidation and C-N Coupling Reactions

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. nih.govorganic-chemistry.org While typically formed by coupling a carboxylic acid and an amine, formamides themselves can participate in transamidation reactions, particularly when catalyzed. beilstein-journals.org N-(1-methylpropyl)formamide could potentially be used in such transformations to introduce the N-sec-butylformamido moiety.

Furthermore, the field of C-N cross-coupling, dominated by palladium-catalyzed methods like the Buchwald-Hartwig amination, allows for the formation of bonds between aryl halides or triflates and amines. mit.edunih.govnih.govscispace.com While amides are also viable coupling partners, the direct use of N-(1-methylpropyl)formamide in such reactions as the nitrogen source has not been specifically detailed. However, its derivative, sec-butylamine (obtainable from hydrolysis), is a common substrate in these powerful C-N bond-forming reactions.

Solvent Properties in Organic Reaction Media and Process Chemistry

Formamides as a class of compounds, including the parent formamide and its well-known derivative dimethylformamide (DMF), are recognized for their properties as polar aprotic solvents. vulcanchem.com They possess high dielectric constants and are miscible with a wide range of organic solvents and, in some cases, water. wikipedia.orgresearchgate.net These properties make them effective media for a variety of organic reactions, particularly those involving polar or ionic intermediates.

While specific data on the solvent properties of N-(1-methylpropyl)formamide are scarce, it is expected to behave as a polar aprotic solvent. vulcanchem.com Its branched alkyl group, compared to the methyl groups of DMF, would likely influence its physical properties such as boiling point, viscosity, and solvation capabilities. These differences could be exploited in process chemistry to optimize reaction rates, solubility of reagents, and product isolation. For example, related N-alkylated amides have been studied for their interactions and solubility characteristics in various media. researchgate.netamazonaws.com

Table 2: Comparison of Related Formamide Solvents

Solvent Molecular Formula Boiling Point (°C) Dielectric Constant (ε)
Formamide CH₃NO 210 111.0
N,N-Dimethylformamide (DMF) C₃H₇NO 153 36.7
N-Methylformamide C₂H₅NO 197 182.4
Formamide, N-(1-methylpropyl)- C₅H₁₁NO Not available Not available

Data for comparison solvents sourced from publicly available chemical databases. organicchemistrydata.orgscribd.com

Investigational Bioactive Mechanisms at the Molecular Level (excluding toxicity and clinical outcomes)

There is currently a lack of published research specifically investigating the bioactive mechanisms of Formamide, N-(1-methylpropyl)- at the molecular level. However, the formamide functional group itself is present in various biologically active molecules. The amide bond is fundamental to the structure of peptides and proteins.

Molecular Interactions with Biological Macromolecules (e.g., DNA methylation potential)

The direct interaction of Formamide, N-(1-methylpropyl)- with biological macromolecules such as DNA remains an area of active investigation with limited direct evidence. DNA methylation is a critical epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. wikipedia.org This process is essential in normal development, aging, and carcinogenesis. wikipedia.org

Currently, there is no direct evidence to suggest that Formamide, N-(1-methylpropyl)- itself is a DNA-methylating agent. However, its association with microorganisms that produce known DNA-methylating compounds has made it a subject of scientific interest. nih.gov Notably, the fungus Muscodor crispans has been reported to produce a C5H11NO compound tentatively identified as Formamide, N-(1-methylpropyl)-. nih.gov This same genus of fungi is also known to produce N-methyl-N-nitrosoisobutyramide (MNIBA), a potent volatile DNA-methylating agent used in mycofumigation. nih.gov This co-occurrence raises questions about potential synergistic interactions or its role as a precursor or degradation product within the metabolic pathways responsible for the fungus's biological activity. nih.gov The prevailing hypothesis for the toxicity of volatiles from the related Muscodor albus is that a synergistic effect among multiple VOCs is responsible for its potent antimicrobial properties. nih.gov

Further research is required to elucidate any direct role Formamide, N-(1-methylpropyl)- may play in interacting with DNA or other macromolecules, or if its presence is merely correlational to the production of other bioactive compounds.

Table 1: Investigational Data on Formamide, N-(1-methylpropyl)- and Associated Biological Activity

Producing Organism Associated Bioactive Compound Observed Biological Effect of Organism Direct Role of Formamide, N-(1-methylpropyl)-

Role in Microbial Volatile Organic Compound (VOC) Production and Inter-Species Interactions

Microbial volatile organic compounds (mVOCs) are low molecular weight metabolites that readily vaporize and diffuse through soil and air, acting as critical signaling molecules in microbial communities. nih.govfrontiersin.orgresearchgate.net These compounds mediate a wide range of inter-species interactions, including competition and cooperation, which are crucial for the structure and function of microbial ecosystems. nih.govnih.gov

Formamide, N-(1-methylpropyl)- has been identified as a component of the complex mixture of VOCs produced by the endophytic fungus Muscodor crispans. nih.gov The VOCs from Muscodor species are renowned for their powerful antimicrobial properties, enabling the fungi to inhibit the growth of a wide range of other fungi and bacteria in a process known as mycofumigation. nih.gov This competitive interaction allows Muscodor to secure resources and space. nih.gov

Table 2: Role of Formamide, N-(1-methylpropyl)- in Microbial VOC Production

Producing Microbe Compound Class Proposed Function in Inter-Species Interaction Significance

Advanced Analytical Methodologies for Detection and Quantification of N 1 Methylpropyl Formamide in Research Matrices

Chromatographic Separation Techniques with Advanced Detection

Chromatographic methods are central to the analysis of N-(1-methylpropyl)formamide, offering high separation efficiency and sensitivity, particularly when coupled with advanced detectors.

Gas Chromatography (GC) with High-Resolution Detectors (e.g., Flame Ionization Detector (FID), Electron Capture Detector (ECD), Time-of-Flight Mass Spectrometry (TOF-MS))

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like N-(1-methylpropyl)formamide. semanticscholar.org The choice of detector is critical and depends on the specific requirements of the analysis.

Flame Ionization Detector (FID): FID is a widely used detector known for its robustness and linear response to a wide range of organic compounds. While sensitive to hydrocarbons, its response to compounds containing heteroatoms like nitrogen can be lower.

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. While not the primary choice for N-(1-methylpropyl)formamide itself, it could be employed if the analyte is derivatized with an electrophoric tag.

Time-of-Flight Mass Spectrometry (TOF-MS): Coupling GC with TOF-MS provides high-resolution mass data and rapid acquisition rates, which is essential for the confident identification and quantification of target compounds in complex mixtures. nih.govplos.org The high mass accuracy of TOF-MS allows for the determination of elemental composition, aiding in the structural elucidation of unknown compounds. nih.gov

Table 1: Illustrative GC Parameters for Amide Analysis

ParameterSetting
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) semanticscholar.org
Carrier Gas Helium at a constant flow rate of 1.0 mL/min semanticscholar.org
Injector Temperature 250 °C semanticscholar.org
Oven Program Initial temperature of 40°C held for 5 min, ramped at 5°C/min to 220°C and held for 5 min plos.org
Detector TOF-MS plos.org
Ion Source Temperature 230 °C semanticscholar.org
Ionization Voltage 70 eV semanticscholar.org

Liquid Chromatography (LC) with Mass Spectrometry (MS) and High-Resolution Detectors

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), offers a versatile and highly sensitive approach for the analysis of a broad range of compounds, including polar and non-volatile substances. chrom-china.comnih.gov This technique is particularly valuable for analyzing complex biological and environmental samples. nih.govnih.gov

The combination of LC's separation power with the specificity and sensitivity of MS detectors, especially high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF) or Orbitrap systems, allows for the accurate identification and quantification of N-(1-methylpropyl)formamide, even at trace levels. chrom-china.comnih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces matrix interference by monitoring specific precursor-to-product ion transitions. nih.gov

Table 2: Representative LC-MS/MS Parameters for Amide Isomer Analysis

ParameterSetting
Column Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) chrom-china.comnih.gov
Mobile Phase Gradient elution with methanol (B129727) containing 0.1% formic acid and 0.1% formic acid aqueous solution with 10 mmol/L ammonium (B1175870) formate (B1220265) chrom-china.comnih.gov
Flow Rate 0.3 mL/min
Detector High-Resolution Mass Spectrometer chrom-china.comnih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis and Enhanced Resolution

For exceptionally complex matrices where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution. nih.govwikipedia.org In GCxGC, the effluent from the first column is subjected to a second, shorter column with a different stationary phase. wikipedia.org This results in a two-dimensional chromatogram with compounds separated based on two independent properties, such as volatility and polarity.

When coupled with a fast detector like a TOF-MS, GCxGC-TOFMS is an unparalleled tool for the detailed characterization of complex volatile and semi-volatile samples, enabling the separation of co-eluting peaks and the identification of trace components. nih.govplos.org

Table 3: Typical GCxGC-TOFMS Configuration

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column Rtx®-5 (30 m x 0.18 mm ID x 0.20 µm df) nih.govRxi®-17 (1.0 m x 0.10 mm ID x 0.08 µm df) nih.gov
Modulation Cryogenic Modulator nih.gov
Modulation Period 4 seconds researchgate.net
Detector Time-of-Flight Mass Spectrometer (TOF-MS) nih.gov

Quantitative Spectroscopic Methods (e.g., Quantitative NMR, FTIR, UV-Vis Spectroscopy)

Spectroscopic techniques provide alternative and complementary approaches for the quantification of N-(1-methylpropyl)formamide.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary ratio method of measurement that can provide highly accurate and precise quantification without the need for an identical analyte standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used for quantitative analysis by measuring the absorbance of specific infrared bands characteristic of the functional groups in N-(1-methylpropyl)formamide, such as the amide C=O stretch. core.ac.uk However, its sensitivity is generally lower than chromatographic methods, and it can be susceptible to interference from other components in the matrix. core.ac.uk

UV-Vis Spectroscopy: While N-(1-methylpropyl)formamide itself may not have a strong chromophore for direct UV-Vis detection at higher wavelengths, this technique can be employed for quantification, particularly after a derivatization reaction that introduces a chromophoric tag to the molecule. Quantitative analysis using UV-Vis spectroscopy is a common technique for determining concentrations in various industries. capitalresin.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For N-(1-methylpropyl)formamide, derivatization can be employed to:

Increase Volatility and Thermal Stability for GC Analysis: Converting the amide to a less polar and more volatile derivative can improve its chromatographic behavior.

Enhance Detector Response: Introducing a specific functional group can significantly increase the sensitivity of detectors like ECD or a fluorescence detector.

Improve Mass Spectrometric Fragmentation: Derivatization can lead to more characteristic and predictable fragmentation patterns in MS, aiding in structural confirmation.

Common derivatization approaches include silylation, acylation, and alkylation. The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical outcome.

Method Validation, Interlaboratory Comparison, and Quality Assurance in Chemical Analysis

Ensuring the reliability and comparability of analytical data is paramount in scientific research. This is achieved through rigorous method validation, participation in interlaboratory comparisons, and the implementation of a robust quality assurance (QA) program. acs.orglibretexts.orgsolubilityofthings.com

Method Validation: A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. ich.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. mdpi.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy. mdpi.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Interlaboratory Comparison (ILC): Participation in ILCs, also known as proficiency testing, allows a laboratory to assess its performance against that of other laboratories. europa.eueurachem.org This is a crucial element of external quality control and helps to identify potential systematic errors or biases in a laboratory's methods. researchgate.netacs.orgacs.org

Quality Assurance (QA): A comprehensive QA program encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. acs.orgsolubilityofthings.com In an analytical laboratory, this includes aspects like proper training of personnel, calibration and maintenance of instruments, use of certified reference materials, and thorough documentation of all procedures and results. libretexts.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.